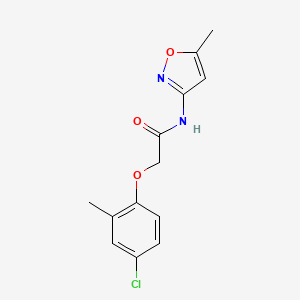
4-(3-fluorophenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C21H17F2NO2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.12273511 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Hydrogenation : Research shows the asymmetric hydrogenation of quinolines, including derivatives similar to the query compound, can produce biologically active tetrahydroquinolines with high enantioselectivity. This process is crucial for the gram-scale synthesis of certain active molecules, demonstrating the compound's potential in synthesizing biologically relevant structures (Wang et al., 2011).
Fluorine Substitution Effects : The introduction of fluorine atoms into quinoline derivatives, like the study compound, can significantly affect their chemical and physical properties. For instance, fluorination has been shown to impact the axial chirality and steric properties of N-aryl compounds, potentially leading to novel materials with unique properties (Iida et al., 2019).
Applications in Material Science and Biology
Antibacterial Properties : Certain quinolone derivatives have demonstrated potent antibacterial activities, suggesting that similar compounds could serve as valuable leads for developing new antimicrobial agents. The structure-activity relationship analysis of these compounds can inform the design of more effective antibacterial drugs (Kuramoto et al., 2003).
Photophysical Properties : Quinoline derivatives, including those with fluorophenyl groups, have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, which are significant for developing advanced fluorescent materials. These properties depend on the solvent polarity, suggesting their potential use in sensitive and selective optical sensors (Padalkar & Sekar, 2014).
Amylolytic Agents : Synthesis of novel fluorine-bearing quinoline derivatives has shown high to moderate activity against certain fungi, indicating their potential as amylolytic agents. This suggests a role for such compounds in agricultural or pharmaceutical applications to control fungal growth (Makki et al., 2012).
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO2/c22-15-6-4-12(5-7-15)14-9-18-21(19(25)10-14)17(11-20(26)24-18)13-2-1-3-16(23)8-13/h1-8,14,17H,9-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSSVHQYWANGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)
![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)



![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)
